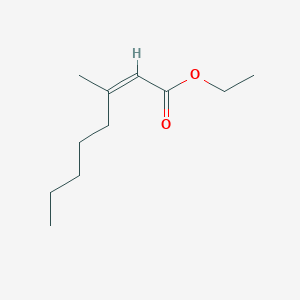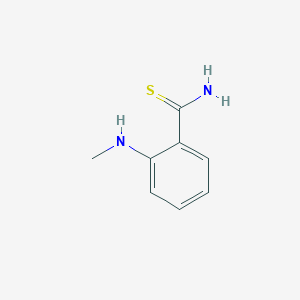
ethyl (Z)-3-methyloct-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-3-methyloct-2-enoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a double bond in the Z configuration, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (Z)-3-methyloct-2-enoate can be synthesized through various methods. One common approach is the Wittig reaction, which involves the reaction of a carbonyl compound (such as an aldehyde or ketone) with a phosphonium ylide to form an alkene . The reaction conditions typically include the use of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-3-methyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Ammonia (NH3) or primary amines in ethanol.
Major Products Formed
Oxidation: 3-methyloct-2-enoic acid.
Reduction: 3-methyloct-2-enol.
Substitution: Corresponding amides or alcohols.
Applications De Recherche Scientifique
Ethyl (Z)-3-methyloct-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mécanisme D'action
The mechanism by which ethyl (Z)-3-methyloct-2-enoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary, but the compound’s ester group and double bond play crucial roles in its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Ethyl (Z)-3-methyloct-2-enoate can be compared to other esters with similar structures, such as ethyl (Z)-3-phenylprop-2-enoate and ethyl (Z)-3-methylbut-2-enoate. These compounds share the ester functional group and a double bond in the Z configuration, but differ in their alkyl or aryl substituents. The unique structure of this compound, with its longer carbon chain, imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
Similar Compounds
- Ethyl (Z)-3-phenylprop-2-enoate
- Ethyl (Z)-3-methylbut-2-enoate
- Ethyl (Z)-2-butenoate
These compounds highlight the diversity within the ester family and the impact of structural variations on their properties and applications.
Propriétés
Numéro CAS |
91213-36-4 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
ethyl (Z)-3-methyloct-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-10(3)9-11(12)13-5-2/h9H,4-8H2,1-3H3/b10-9- |
Clé InChI |
HOPWWZLAYCOLHH-KTKRTIGZSA-N |
SMILES isomérique |
CCCCC/C(=C\C(=O)OCC)/C |
SMILES canonique |
CCCCCC(=CC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)





![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)

![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)

![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)

